REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[CH:6]1([C:9]2[N:14]=[C:13](O)[CH:12]=[CH:11][N:10]=2)[CH2:8][CH2:7]1>>[Cl:3][C:13]1[CH:12]=[CH:11][N:10]=[C:9]([CH:6]2[CH2:8][CH2:7]2)[N:14]=1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC=CC(=N1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with DCM
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |